2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide
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Overview
Description
2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide typically involves the reaction of phosphorous oxychloride (POCl3) with N,N-bis(2-fluoroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction is carried out in a closed reaction vessel, with the temperature carefully controlled throughout the process. The mixture is initially cooled to a temperature range of -15 to -10°C, and the solution of 3-aminopropan-1-ol is added slowly while maintaining the temperature within this range . The reaction mixture is then gradually warmed to room temperature and stirred for several hours to ensure complete conversion of the substrates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining precise control over the reaction parameters, leading to efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or peroxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activities and disruption of cellular processes . This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: A well-known anticancer agent with a similar oxazaphosphorinane structure but different substituents.
Ifosfamide: Another anticancer drug with structural similarities but distinct pharmacological properties.
Trofosfamide: Shares the oxazaphosphorinane core but has different functional groups and therapeutic applications.
Uniqueness
2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide is unique due to the presence of fluoroethyl groups, which can enhance its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile reagent in scientific research and industrial applications .
Properties
CAS No. |
63867-48-1 |
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Molecular Formula |
C7H15F2N2O2P |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
N,N-bis(2-fluoroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15F2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12) |
InChI Key |
WMISISUCUDFLOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNP(=O)(OC1)N(CCF)CCF |
Origin of Product |
United States |
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